molecular formula C11H13NO4 B1354324 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid CAS No. 65992-17-8

2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

Cat. No. B1354324
CAS RN: 65992-17-8
M. Wt: 223.22 g/mol
InChI Key: UKLKZJFDONNOCV-UHFFFAOYSA-N
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Description

“2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid” is a chemical compound with the CAS Number: 65992-17-8 . It has a molecular weight of 223.23 . The IUPAC name for this compound is 2-[(2-ethoxy-2-oxoethyl)amino]benzoic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid” is 1S/C11H13NO4/c1-2-16-10(13)7-12-9-6-4-3-5-8(9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid” is a solid at room temperature . It has a molecular weight of 223.23 .

Scientific Research Applications

Synthesis and Characterization

  • Schiff Base Formation : A Schiff base, 3-ethoxy salicylidene amino benzoic acid (ETSAN), synthesized from 3-ethoxy salicylaldehyde and 2-amino benzoic acid, represents a related compound, showcasing the potential for creating complex structures with 2-amino benzoic acid derivatives (Mounika, Pragathi, & Gyanakumari, 2010).

  • Ligand Formation : 2-[(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids] have been identified as new O,N,O-tridentate ligands capable of forming nickel(ii) and copper(ii) complexes, indicating their role in metal coordination chemistry (Kudyakova et al., 2009).

Biochemical Applications

  • Antibacterial and Antifungal Activity : Schiff base ligands and their metal complexes derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid have shown potential antibacterial and antifungal properties, highlighting the biomedical applications of such compounds (Mounika, Pragathi, & Gyanakumari, 2010).

  • Cardiotropic Action : A derivative, 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid, was studied for its cardiotropic action, indicating potential applications in cardiovascular research (Ivkin & Karpov, 2022).

Polymer and Material Science

  • Polyaniline Doping : Benzoic acids, including substituted variants, have been used as dopants for polyaniline, a conducting polymer, suggesting applications in materials science (Amarnath & Palaniappan, 2005).

Safety and Hazards

The safety data sheet (SDS) for “2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid” can be found online . It’s always important to refer to the SDS for handling and safety information.

properties

IUPAC Name

2-[(2-ethoxy-2-oxoethyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-10(13)7-12-9-6-4-3-5-8(9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLKZJFDONNOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471746
Record name SBB043115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

CAS RN

65992-17-8
Record name SBB043115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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